Complete Loss of Antimicrobial Activity: A Critical Differentiator from Erythromycin A
Pseudoerythromycin A enol ether exhibits no detectable antibacterial activity, in stark contrast to erythromycin A, which has MIC90 values in the range of 0.06–4 µg/mL against common respiratory pathogens. This functional ablation is consistently reported across multiple sources . The absence of antimicrobial action eliminates confounding effects in cell‑based or in vivo models, making it a superior choice for studying macrolide‑associated immunomodulatory or motilin‑like effects without antibiotic interference.
| Evidence Dimension | Antimicrobial activity (qualitative assessment) |
|---|---|
| Target Compound Data | No significant antimicrobial activity |
| Comparator Or Baseline | Erythromycin A: potent antibacterial activity (MIC90 0.06–4 µg/mL) |
| Quantified Difference | Qualitative – complete loss of activity |
| Conditions | Standard antimicrobial susceptibility testing |
Why This Matters
Researchers requiring a macrolide scaffold for non‑antibiotic studies (e.g., immunomodulation, gastrointestinal motility) can use this compound to avoid confounding antimicrobial effects.
